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Compound of Interest

Compound Name: 6-Chloro-5-methylindoline

Cat. No.: B070610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the

compound 6-Chloro-5-methylindoline, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of

direct experimental spectra for 6-Chloro-5-methylindoline in the public domain, the data

presented herein is a predictive analysis based on the known spectral characteristics of closely

related structural analogs. This guide also outlines standardized experimental protocols for

acquiring such spectral data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 6-Chloro-5-methylindoline.

These predictions are derived from the analysis of substituent effects on the indoline core

structure, drawing comparisons with analogs such as 5-methylindoline and 6-chloroindoline.

Table 1: Predicted ¹H NMR Spectral Data for 6-Chloro-5-
methylindoline
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.0-7.2 s 1H H-4

~6.8-7.0 s 1H H-7

~3.5-3.7 t 2H H-2

~2.9-3.1 t 2H H-3

~2.2-2.4 s 3H -CH₃

~3.5-4.5 br s 1H N-H

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Chloro-5-
methylindoline

Chemical Shift (δ, ppm) Carbon Assignment

~150-152 C-7a

~130-132 C-3a

~128-130 C-6

~125-127 C-5

~123-125 C-4

~108-110 C-7

~47-49 C-2

~30-32 C-3

~18-20 -CH₃

Predicted in CDCl₃ at 100 MHz.
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Table 3: Predicted Key IR Absorption Bands for 6-
Chloro-5-methylindoline

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3400-3300 Medium, Sharp N-H Stretch

~3000-2850 Medium C-H Stretch (Aliphatic)

~1610-1590 Medium C=C Stretch (Aromatic)

~1480-1460 Strong C=C Stretch (Aromatic)

~850-800 Strong
C-H Bend (Aromatic, out-of-

plane)

~750-700 Strong C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data for 6-Chloro-
5-methylindoline

m/z Relative Intensity Assignment

167/169 High (M⁺, M⁺+2)
Molecular Ion (³⁵Cl/³⁷Cl

isotopes in ~3:1 ratio)

152/154 Medium [M-CH₃]⁺

132 Medium [M-Cl]⁺

Predicted under Electron Ionization (EI) conditions.

Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to

acquire the spectral data for 6-Chloro-5-methylindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Weigh approximately 5-10 mg of 6-Chloro-5-methylindoline for ¹H NMR and 20-50 mg for

¹³C NMR.[1]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.[1][2]

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a clean 5 mm NMR tube.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[2]

2. Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.[1]

Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will

be necessary due to the low natural abundance of ¹³C.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.
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Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method):

Dissolve a small amount of solid 6-Chloro-5-methylindoline in a volatile organic solvent

(e.g., dichloromethane or acetone).[3]

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

[3]

2. Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
1. Sample Introduction:

For a solid sample like 6-Chloro-5-methylindoline, a direct insertion probe is a suitable

method for introduction into the ion source.

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas

chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

2. Ionization (Electron Ionization - EI):

The sample molecules are introduced into the ion source, which is under high vacuum.
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A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[4][5]

This bombardment leads to the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺), which can then undergo fragmentation.[6]

3. Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

The separated ions are detected by an electron multiplier or a similar detector.

The detector generates a signal proportional to the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: A flowchart illustrating the typical workflow from compound synthesis to structural

elucidation using various spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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